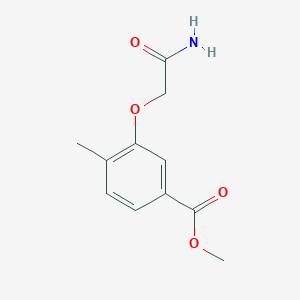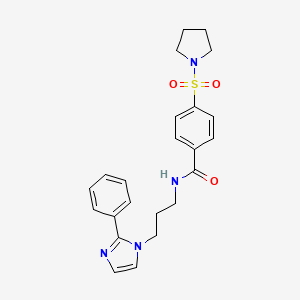![molecular formula C24H25N5O2S B2856877 2-(benzylthio)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922087-12-5](/img/structure/B2856877.png)
2-(benzylthio)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylthio)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C24H25N5O2S and its molecular weight is 447.56. The purity is usually 95%.
BenchChem offers high-quality 2-(benzylthio)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzylthio)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Insecticidal Assessment
Research by Fadda et al. (2017) involved the synthesis of various heterocycles, including pyrrole, pyridine, coumarin, thiazole, and others, starting from a precursor related to the compound . They assessed these compounds for their insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Synthesis of Pyrazolo[3,4-d]pyrimidine Analogues
Taylor and Patel (1992) synthesized several pyrazolo[3,4-d]pyrimidine analogues of the antitumor agent N-{4-[2-(2-amino-4(3H)-oxo-7H-pyrazolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamic acid (LY231514). This highlights the potential use of such compounds in antitumor applications (Taylor & Patel, 1992).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) studied pyrazole-acetamide derivatives, forming coordination complexes with metal ions like Co(II) and Cu(II). These complexes exhibited significant antioxidant activity, suggesting potential biomedical applications (Chkirate et al., 2019).
Cytotoxic Activity in Anticancer Research
Al-Sanea et al. (2020) synthesized derivatives of 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide, testing their anticancer activity on 60 cancer cell lines. This research emphasizes the compound's potential in developing new anticancer agents (Al-Sanea et al., 2020).
Insecticidal and Antibacterial Potential
Deohate and Palaspagar (2020) explored the insecticidal and antibacterial potential of pyrimidine linked pyrazole heterocyclics, synthesized under microwave irradiation. This suggests its utility in addressing agricultural and bacterial issues (Deohate & Palaspagar, 2020).
Antitumor Activity of Novel Derivatives
Albratty et al. (2017) synthesized new compounds incorporating pyrimidine, coumarin, pyrazole, and other moieties, and evaluated them for antitumor activity, showing promising results against various cell lines (Albratty et al., 2017).
Antimicrobial Activity of Pyrazolo[3,4-d]-pyrimidine Derivatives
Abunada et al. (2008) synthesized pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antimicrobial activity. Their findings highlight the compound's potential in developing new antimicrobial agents (Abunada et al., 2008).
Discovery of Clinical Candidate K-604
Shibuya et al. (2018) identified a compound structurally related to the one as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), leading to its designation as a clinical candidate for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Mécanisme D'action
The mechanism of action would depend on the specific biological target of this compound. As mentioned earlier, pyrazolo[3,4-d]pyrimidines are often used as kinase inhibitors . Kinase inhibitors work by blocking the action of a specific kinase, thereby preventing a particular cellular function or signaling pathway.
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-18-7-5-6-10-20(18)14-28-17-26-23-21(24(28)31)13-27-29(23)12-11-25-22(30)16-32-15-19-8-3-2-4-9-19/h2-10,13,17H,11-12,14-16H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEWYBDXTYIECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CSCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(2-Chlorophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2856801.png)


![Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2856808.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2856811.png)

![2-Cyclopropyl-5-((4-(trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2856813.png)

![N-(5-chloro-2-methoxyphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2856816.png)
